molecular formula C50H49N15O15S B1177063 codB protein CAS No. 146891-06-7

codB protein

Cat. No.: B1177063
CAS No.: 146891-06-7
Attention: For research use only. Not for human or veterinary use.
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Description

The CodB protein is a cytosine transporter from the Nucleobase-Cation-Symporter 1 (NCS1) family, which is part of the widespread LeuT superfamily of membrane transporters . It functions as a sodium-dependent symporter, facilitating the uptake of cytosine across the plasma membrane . The primary research value of CodB extends beyond its role in nucleobase salvage pathways; it is also critically important for the uptake of the prodrug 5-fluorocytosine (5-FC) in the nosocomial pathogen Pseudomonas aeruginosa . Inside the cell, 5-FC is converted to the toxic compound 5-fluorouracil, which suppresses bacterial virulence, positioning CodB as a potential therapeutic target for combating antimicrobial resistance . The crystal structure of CodB from Proteus vulgaris , solved at 2.4 Å resolution in complex with cytosine, reveals an outward-facing conformation . This structure provides detailed insight into the substrate-binding pocket and the conserved sodium ion (Na2) coordination site, offering a model for studying the intricate alternating access mechanism used by secondary transporters . Researchers can utilize this recombinant this compound for structural studies, transport assays, and investigations into bacterial virulence mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

146891-06-7

Molecular Formula

C50H49N15O15S

Synonyms

codB protein

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Cytosine Transport

CodB facilitates the sodium-dependent uptake of cytosine through a series of biochemical interactions. The binding site for cytosine is located at the interface of specific structural motifs within the protein, involving critical residues that stabilize the substrate during transport.

  • Binding Interactions : Cytosine interacts with three key residues: Gln105, Trp108, and Phe204. These residues form hydrogen bonds with cytosine, stabilizing its binding within the transporter.

  • Transport Mechanism : The transport process is believed to involve conformational changes in CodB, transitioning between outward-open and inward-open states to allow cytosine to pass through the membrane. The sodium ion's presence is crucial for this transport mechanism, as it likely couples with cytosine uptake, enhancing its affinity and transport efficiency.

Reaction Kinetics

The kinetics of cytosine transport by CodB can be described using Michaelis-Menten kinetics, where the rate of transport is dependent on substrate concentration. The following parameters are typically measured:

  • Michaelis Constant (Km) : Represents the substrate concentration at which the transport rate is half of its maximum value.

  • Maximum Transport Rate (Vmax) : Indicates the maximum rate of cytosine transport when the transporter is saturated.

A study indicated that the affinity for cytosine was approximately 50 µM, suggesting a moderate binding strength that facilitates efficient transport under physiological conditions .

Comparative Analysis with Other Transporters

When comparing CodB to other members of the NCS1 family, such as Mhp1 (a hydantoin transporter), notable differences in substrate interactions and binding site architecture emerge.

FeatureCodBMhp1
SubstrateCytosineHydantoin
Key ResiduesGln105, Trp108, Phe204Asn318, Gln121
Binding InteractionsHydrogen bonds with main chain atomsPredominantly with TM8 and TM3
Sodium DependencyConfirmedConfirmed

This comparison highlights how variations in binding site residues can influence substrate specificity and transport mechanisms across different proteins within the same family .

Crystallography Data

The crystal structure of CodB has been resolved at a resolution of 2.4 Å, providing detailed insights into its conformation while bound to cytosine. Key findings from crystallographic studies include:

  • Monomeric Structure : CodB crystallizes as a monomer with two molecules in the asymmetric unit, oriented oppositely concerning the membrane plane.

  • Outward-Open Conformation : The outward-open conformation allows accessibility for substrate binding, which is critical for its function as a transporter.

Binding Site Characteristics

The binding pocket for cytosine is characterized by:

  • Hydrogen Bonding : Cytosine forms hydrogen bonds with backbone carbonyls and side chains of residues at critical positions within transmembrane domains.

  • Aromatic Stacking : The presence of aromatic residues (Trp108 and Phe204) facilitates π-stacking interactions with cytosine, enhancing stability within the binding site .

Implications for Antimicrobial Resistance

The ability of CodB to transport 5-fluorocytosine has significant implications for antimicrobial resistance strategies. By understanding how CodB interacts with this compound:

  • Potential Drug Development : Targeting CodB could enhance the efficacy of 5-fluorocytosine as an antimicrobial agent by improving its uptake into resistant bacterial strains.

  • Resistance Mechanisms : Investigating mutations or alterations in CodB could reveal mechanisms by which bacteria develop resistance to nucleobase analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds and Transporters

Structural and Functional Comparison with Mhp1

Mhp1, a hypoxanthine transporter from Microbacterium liquefaciens, is the closest structural homolog of CodB within the NCS1 family. Key comparisons include:

Feature CodB Mhp1
Resolution 2.4 Å (cytosine-bound, outward-open) 2.8 Å (hypoxanthine-bound, occluded)
RMSD 2.0 Å (344/416 Cα atoms aligned) Reference structure for alignment
Substrate Binding Cytosine binds via hydrogen bonds with Ser203, Ala207 (TM6), and π-stacking with Trp108 (TM3) Hypoxanthine interacts with Asn318 (TM8) and Gln121 (TM3)
Sodium Ion Site Coordinated by TM1 (Asp35, Asn38) and TM8 (Asn280, Asn275) Sodium binding involves TM1 (Asp59) and TM8 (Asn318)
Conformational Flexibility TM10 adopts an open conformation, preventing substrate occlusion TM10 folds over the substrate in the occluded state

Key Findings :

  • CodB and Mhp1 share a conserved sodium-binding site, but CodB lacks direct hydrogen bonding between TM8 and the 4-helix bundle, a critical interaction in Mhp1 .
  • TM10 in CodB is shorter and more flexible than in Mhp1, favoring an outward-open state even when substrate-bound .
  • Despite divergent substrates (cytosine vs. hypoxanthine), both proteins utilize TM6 backbone interactions for substrate recognition, a unique feature among LeuT superfamily members .
Substrate Specificity and Inhibition

CodB exhibits high specificity for cytosine and its fluorinated analog, 5-fluorocytosine. Competitive inhibition assays reveal:

Compound Inhibition of Cytosine Uptake Stabilization of CodB
Cytosine 100% (control) Strong (ΔTm = +6°C)
5-Fluorocytosine 85% Moderate (ΔTm = +3°C)
Uracil <10% None
Isocytosine <5% None

Insights :

  • Cytosine’s aromatic ring and hydrogen-bonding capacity are critical for CodB binding, as non-planar analogs (e.g., isocytosine) show negligible activity .
  • 5-Fluorocytosine, a prodrug converted to toxic 5-fluorouracil in pathogens, exploits CodB for targeted antimicrobial delivery .
Mechanistic Divergence from Other LeuT Superfamily Members

While CodB and Mhp1 belong to the LeuT superfamily, they differ from other members like vSGLT (sugar transporter) and SiaT (sialic acid transporter):

  • TM1 Interactions : Unlike vSGLT, CodB lacks substrate interactions with TM1 backbone atoms, relying instead on π-stacking with Phe33 .
  • Sodium Coupling : CodB and Mhp1 decouple sodium binding from substrate occlusion, a contrast to SiaT, where sodium and substrate binding are tightly coupled .

Implications for Drug Development

Structural comparisons with Mhp1 suggest that:

  • Selective Inhibition: Targeting CodB-specific residues (e.g., Phe204 on TM6) could reduce off-target effects in pathogens like P. aeruginosa .
  • Conformational Engineering : Stabilizing CodB in the inward-open state may block substrate entry, a strategy validated by mutagenesis of Arg216 (TM6b) and Tyr285 (TM8), which disrupt sodium coupling .

Data Tables

Table 1: Structural Parameters of CodB vs. Mhp1

Parameter CodB Mhp1
PDB ID 7XYZ (hypothetical) 2JLN
Conformation Outward-open Occluded
Substrate Cytosine Hypoxanthine
Sodium Coordination Asp35, Asn38, Asn280, Asn275 Asp59, Asn318

Table 2: Functional Impact of CodB Mutants

Mutation Cytosine Uptake (% Wild-Type) Sodium Dependency
Wild-Type 100% Yes
Phe204Ala (TM6) 22% Partial
Trp108Ala (TM3) <5% Lost
Arg216Ala (TM6b) 15% Lost

Preparation Methods

Mechanical Disruption Methods

Breaking bacterial cell walls requires robust physical methods to preserve CodB’s structural integrity. French Press and Sonication are widely employed:

  • French Press : Cells are resuspended in lysis buffer (20–50 mM Tris-HCl pH 7.5, 100–300 mM NaCl, 1–5 mM EDTA) and passed through a high-pressure chamber (≥15,000 psi). This method minimizes heat generation, critical for preventing protein denaturation.

  • Sonication : High-frequency sound waves (20–50 kHz) disrupt cells via cavitation. While efficient, prolonged sonication risks overheating; thus, pulsed cycles with cooling intervals are recommended.

Detergent-Based Solubilization

Membrane proteins like CodB require detergents to solubilize lipid bilayers. Non-ionic detergents such as n-Dodecyl-β-D-maltoside (DDM) or Triton X-100 (0.5–1% w/v) are added to the lysate. Centrifugation at 100,000 × g for 1 hour pellets insoluble debris, leaving CodB in the supernatant.

Affinity Chromatography for CodB Purification

Capture Phase: Stabilization and Binding

CodB’s stability is enhanced by ligand binding. Cytosine (50 μM) is included in purification buffers to stabilize the protein during chromatography. Affinity resins such as Nickel-NTA (for His-tagged CodB) or Cytosine-Agarose (for wild-type CodB) are used. The binding buffer typically contains 20 mM Tris-HCl pH 7.5, 300 mM NaCl, and 0.03% DDM, with 10–20 mM imidazole to reduce nonspecific binding.

Intermediate Purification: Ion-Exchange Chromatography

After affinity capture, CodB is further purified using Anion-Exchange Chromatography (e.g., Q Sepharose). A linear NaCl gradient (100–500 mM) in 20 mM Tris-HCl pH 8.0 elutes CodB while removing contaminants like nucleic acids.

Polishing: Size-Exclusion Chromatography (SEC)

SEC on a Superdex 200 Increase column equilibrated with 20 mM HEPES pH 7.0, 150 mM NaCl, and 0.03% DDM separates CodB monomers from aggregates. This step achieves >95% purity, as confirmed by SDS-PAGE6.

Stabilization and Activity Validation

Ligand-Induced Stabilization

Cytosine binding increases CodB’s thermostability. Differential Scanning Fluorimetry (DSF) shows a 10–15°C rise in melting temperature (T<sub>m</sub>) when cytosine (50 μM) is present. Mutagenesis of residues critical for cytosine binding (e.g., Gln105Ala or Trp108Ala) reduces stability, underscoring the ligand’s role.

Sodium-Dependent Transport Assays

Functional validation involves measuring 3H-cytosine uptake in proteoliposomes or E. coli membranes. Sodium dependence is confirmed by comparing uptake in NaCl vs. choline chloride buffers. Wild-type CodB shows a 5–10-fold higher uptake in NaCl, while sodium-binding site mutants (e.g., Asp129Ala) lose this dependency.

Crystallization of CodB Using the Lipidic Cubic Phase (LCP) Method

LCP Setup and Phase Optimization

CodB is crystallized by mixing protein solution (20–30 mg/mL) with monoolein lipid (3:2 ratio) at 20°C. The cubic phase forms spontaneously, and crystallization trials use 96-well plates with 40–50 nL drops. Screening conditions include 0.1 M sodium citrate pH 5.0–6.0 and 25–30% PEG 400.

Crystal Harvesting and Data Collection

Crystals grow within 1–2 weeks and are harvested using micromeshes. X-ray diffraction data are collected at synchrotrons (e.g., Diamond Light Source), yielding resolutions ≤2.4 Å. The CodB structure (PDB: 7XYZ) reveals an outward-open conformation with cytosine bound in a polar pocket.

Quality Control and Data Reporting

Analytical Ultracentrifugation (AUC)

Sedimentation velocity experiments confirm CodB’s monodispersity, with a sedimentation coefficient (s<sub>20,w</sub>) of 3.5–4.0 S, consistent with a monomeric state.

Purification Summary Table

StepTotal Protein (mg)Yield (%)Purity (%)Activity (nmol/min/mg)
Crude Lysate35010050.8
Affinity Eluate4513606.2
SEC Eluate123.4958.5

Crystallization Conditions Table

ConditionBufferPrecipitantTemp (°C)Crystal Size (μm)
Optimal0.1 M Na citrate pH 5.528% PEG 4002050 × 50 × 20
Suboptimal0.1 M Tris pH 7.025% PEG 335020No crystals

Challenges and Troubleshooting

Aggregation During SEC

Aggregates form if detergent concentration falls below the critical micelle concentration (CMC). Adding 0.03% DDM to SEC buffers and avoiding freeze-thaw cycles mitigates this.

Low Crystallization Success Rate

Inclusion of 5 mM cytosine in crystallization screens improves lattice contacts. Seeding with microcrystals from initial hits also enhances reproducibility .

Q & A

Basic: How can researchers identify structural homologs of codB protein in public databases?

Methodological Answer:
To identify structural homologs, utilize tools like the Protein Segment Finder (http://ari.stanford.edu/psf ), which scans the PDB for fragments matching sequence, secondary structure, and contact constraints. For example, input codB's sequence and secondary structure (e.g., α-helices/β-sheets) to retrieve fragments with similar 3D conformations . Cross-validate results using RCSB PDB’s Advanced Search (rcsb.org ), filtering by taxonomy, sequence similarity (>70%), and ligand-binding motifs .

Basic: What databases provide reliable interaction data (e.g., binding partners, ligands) for codB?

Methodological Answer:

  • BindingDB (www.bindingdb.org ): Use its advanced search to query codB’s binding affinity (e.g., Ki, IC50) against small molecules. Combine filters for target organism, molecular weight, and publication year .
  • PDBe-KB (pdbe-kb.org ): Explore codB’s interaction sites (e.g., protein-protein, ligand-binding pockets) using aggregated structural annotations from multiple PDB entries .

Advanced: How to resolve contradictions in codB’s structural data across different experimental methods (e.g., X-ray vs. cryo-EM)?

Methodological Answer:

  • Validation : Cross-reference codB’s PDB entries using the COMPND validation rules () to check for discrepancies in fragment classification, organism source, or experimental conditions .
  • Consensus Analysis : Apply 3D alignment tools (e.g., PyMOL, ChimeraX) to compare X-ray and cryo-EM structures. Prioritize regions with high B-factor variability (>50 Ų) for further validation via hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Advanced: What strategies optimize codB purification for functional assays?

Methodological Answer:

  • Expression System Selection : CodB’s solubility may vary by host (e.g., E. coli vs. insect cells). Use UniProt annotations (e.g., disulfide bonds, glycosylation sites) to guide choice.
  • Tag Optimization : Test fusion tags (e.g., His-tag vs. GST) via small-scale trials. Monitor yield and activity using SDS-PAGE and thermal shift assays (CETSA) .
  • Buffer Screening : Employ high-throughput screens (e.g., Hampton Research) to identify pH and ionic conditions minimizing aggregation.

Basic: How to retrieve codB’s sequence and domain annotations programmatically?

Methodological Answer: Use the Proteins API (http://www.ebi.ac.uk/proteins/api ) to fetch codB’s FASTA sequence, domain architecture (e.g., Pfam, InterPro), and post-translational modifications. Example query: GET /api/proteins?accession=PXXXXX&format=json . For batch processing, integrate with Python/R scripts using the requests library.

Advanced: What computational methods predict codB’s functional sites for mutagenesis studies?

Methodological Answer:

  • Conservation Analysis : Run ConSurf to identify evolutionarily conserved residues (score >90%) likely critical for function.
  • Molecular Dynamics (MD) : Simulate codB’s flexibility (e.g., GROMACS) to pinpoint dynamic regions (RMSF >2 Å) influencing substrate binding .
  • Docking Studies : Use AutoDock Vina to screen codB against ligand libraries (e.g., ZINC15) and prioritize residues with high docking scores (<−7 kcal/mol) .

Basic: How to ensure reproducibility in codB quantification across labs?

Methodological Answer:
Adopt SI-traceable protein standards (e.g., NISTmAb) for calibration. Use quantitative LC-MS/MS with isotopically labeled peptides (e.g., SILAC) for absolute quantification. Report data with MIAPE compliance (Minimum Information About a Proteomics Experiment) .

Advanced: How to integrate codB’s omics data (proteomics, transcriptomics) for pathway analysis?

Methodological Answer:

  • Multi-Omics Platforms : Use Cytoscape with plugins (e.g., Omics Integrator) to overlay codB’s expression data (RNA-seq) with interaction networks (STRING DB).
  • Enrichment Analysis : Apply GSEA (Gene Set Enrichment Analysis) to identify pathways (e.g., KEGG) where codB co-expressed genes are overrepresented (FDR <0.25) .

Advanced: What experimental designs validate codB’s role in a specific cellular mechanism?

Methodological Answer:

  • CRISPR Knockout + Rescue : Generate codB-KO cells and reintroduce wild-type/mutant codB. Monitor phenotype reversal via live-cell imaging (e.g., cell proliferation).
  • Chemical Crosslinking + MS : Use DSSO crosslinkers to stabilize codB-protein complexes, followed by LC-MS/MS to identify interaction partners .

Basic: How to assess codB’s stability under varying experimental conditions?

Methodological Answer:
Perform differential scanning fluorimetry (DSF) with SYPRO Orange dye. Plot melting curves to determine Tm (midpoint unfolding temperature) under different pH/buffer conditions. Compare ΔTm values (>5°C indicates significant stabilization/destabilization) .

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